molecular formula C12H14N2O B3037713 D-Praziquanamine CAS No. 55375-92-3

D-Praziquanamine

Cat. No. B3037713
Key on ui cas rn: 55375-92-3
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569294B2

Procedure details

1,2,3,6,7,11b-Hexahydro-pyrazino[2,1-a]isoquinolin-4-one (3.03 g, 15.0 mmol) was added to a solution of lithium aluminum hydride (1.14 g, 30.0 mmol) in tetrahydrofuran (63 ml) and the mixture was refluxed for 6 hours. Water (1.2 ml), 15% aqueous sodium hydroxide (1.2 ml) and water (3.2 ml) were added sequentially to the ice-cooled solution, and filtration of the precipitate and removal of the solvent under reduced pressure afforded 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline (2.77 g, 98%).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[C:7]3[C:12]([CH2:13][CH2:14][N:5]2[C:4](=O)[CH2:3][NH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH2:1]1[CH:6]2[C:7]3[C:12]([CH2:13][CH2:14][N:5]2[CH2:4][CH2:3][NH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
C1NCC(N2C1C1=CC=CC=C1CC2)=O
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
63 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.2 mL
Type
reactant
Smiles
O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
solution, and filtration of the precipitate and removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1NCCN2C1C1=CC=CC=C1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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